N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXTMNGVYNSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYE-175839 typically involves the reaction of 2-aminoaniline with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of WYE-175839 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
WYE-175839 undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives of WYE-175839.
Reduction: Amino derivatives of WYE-175839.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide exhibits notable anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds derived from this sulfonamide have been investigated for their ability to suppress tumor growth in both rodent and human models. Research indicates that these compounds can effectively target specific cancer types while maintaining low toxicity levels .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has potential uses in treating inflammatory diseases such as rheumatoid arthritis. Its mechanism involves modulating immune responses, thereby alleviating symptoms associated with autoimmune disorders. The efficacy of these sulfonamides in clinical settings is supported by various studies demonstrating their ability to reduce inflammation markers in patients .
Synthesis and Functionalization
Synthesis of Bioactive Compounds
this compound serves as a versatile building block for synthesizing bioactive molecules. It can undergo nucleophilic substitution reactions to form various derivatives that exhibit antimicrobial and anti-tumor activities. For example, reactions with benzaldehyde yield compounds with enhanced antimicrobial properties, demonstrating the compound's utility in pharmaceutical formulations .
Polymer Functionalization
This sulfonamide is also utilized in the functionalization of polymers for biomedical applications. By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for drug delivery systems and tissue engineering. The functional groups present allow for specific interactions with biological molecules, enhancing the performance of these materials .
Data Tables
Case Studies
-
In Vivo Tumor Growth Inhibition
A study published in Cancer Research highlighted the effects of a novel sulfonamide derived from this compound on tumor growth in rodent models. The compound demonstrated significant inhibition of tumor proliferation, showcasing its potential as an anticancer agent . -
Functionalized Polymers for Drug Delivery
Research focusing on polymeric materials incorporated with this compound revealed enhanced drug release profiles and improved biocompatibility. These findings suggest that the compound can be effectively used to develop advanced drug delivery systems that respond to physiological stimuli .
Mechanism of Action
The mechanism of action of WYE-175839 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
PR14: N-(3,4-dihydroquinazolin-2-yl)-4-fluorobenzene-1-sulfonamide
Structure: Replaces the 2-aminophenyl group with a 3,4-dihydroquinazolin-2-yl moiety. Molecular Weight: 305.3 g/mol (C₁₄H₁₂FN₃O₂S). Key Differences:
- Higher molecular weight and logP compared to the target compound may reduce solubility.
Data :
| Property | PR14 | Target Compound |
|---|---|---|
| Molecular Formula | C₁₄H₁₂FN₃O₂S | C₁₂H₁₀FN₂O₂S |
| Melting Point | 215–216°C | Not reported |
| Purity (UPLC-MS) | 100% | Not available |
Implications : The quinazoline group in PR14 may confer improved receptor selectivity, whereas the target compound’s simpler structure could favor metabolic stability .
N-(4-Methoxyphenyl)benzenesulfonamide
Structure: Substitutes the 4-fluoro and 2-amine groups with a 4-methoxy and unsubstituted benzene ring. Molecular Weight: 277.31 g/mol (C₁₃H₁₃NO₃S). Key Differences:
- Methoxy (-OCH₃) is less electronegative than fluorine, altering electronic distribution and hydrogen-bonding capacity.
- Data:
| Property | N-(4-Methoxyphenyl)benzenesulfonamide | Target Compound |
|---|---|---|
| Substituents | 4-OCH₃, no amine | 4-F, 2-NH₂ |
| Bioactivity | Studied for sulfonamide bioactivity | HDAC inhibition potential |
Implications : The methoxy derivative’s lower electronegativity may reduce target binding efficiency compared to the fluorinated compound .
BML-210 (N-(2-aminophenyl)-N′-phenyloctanol diamine)
Structure: Shares the 2-aminophenyl group but incorporates an octanol diamine chain instead of sulfonamide. Molecular Weight: Not explicitly reported (estimated >350 g/mol). Key Differences:
- Demonstrated pan-HDAC inhibitory activity, unlike the sulfonamide-based target compound.
Implications : Structural simplification in the target compound (replacing the diamine with sulfonamide) may reduce off-target effects while retaining HDAC affinity .
Structural and Functional Implications
- Aromatic vs. Aliphatic Groups: The 2-aminophenyl group’s planar structure may favor π-π stacking interactions, whereas PR14’s quinazoline ring could enhance steric complementarity with receptors .
- Solubility : The target compound’s lower molecular weight and fewer hydrophobic groups (vs. BML-210) suggest better aqueous solubility, critical for drug delivery .
Biological Activity
N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a fluorinated aromatic ring. The presence of the amino and fluorine groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, modulating their activity. It has shown inhibitory effects on various cancer-related enzymes, which can lead to apoptosis in cancer cells.
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, functioning by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : It has been effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cell Line Studies : It demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound's activity exceeded that of established chemotherapeutics like cisplatin and 5-fluorouracil .
- Mechanistic Insights : Molecular docking studies suggest that it binds effectively to active sites on target proteins involved in cell proliferation and survival pathways .
Study 1: Anticancer Efficacy
A study investigating the effects of this compound on SKM-1 myelodysplastic syndrome cells revealed:
- Results : The compound induced G1 phase cell cycle arrest and apoptosis, significantly increasing acetyl-histone H3 levels. In vivo tests on xenograft models showed excellent antitumor activity with minimal side effects .
Study 2: Antimicrobial Activity
Another research effort assessed the antimicrobial efficacy of the compound against common bacterial pathogens:
- Findings : The compound exhibited potent activity against Pseudomonas aeruginosa and Streptococcus pneumoniae, suggesting its potential as a therapeutic agent for resistant bacterial infections .
Table 1: Biological Activity Summary
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide?
The synthesis typically involves sequential sulfonation and amidation reactions. A common approach includes:
- Sulfonation : Reacting 4-fluorobenzenesulfonyl chloride with 2-aminophenylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere. Triethylamine or sodium hydroxide is used as a base to deprotonate the amine and drive the reaction .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product .
- Characterization : Confirm structure via / NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Detect impurities via integration of aromatic proton signals and absence of unreacted starting materials (e.g., free amine or sulfonyl chloride peaks) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .
Q. What preliminary biological screening approaches are recommended for this sulfonamide derivative?
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration assays, given sulfonamides' known affinity for zinc-containing enzymes .
- Antimicrobial Screening : Conduct broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Target Specificity Profiling : Perform kinome-wide screening (e.g., using KinomeScan) to identify off-target interactions that may explain divergent results .
- Structural Analysis : Compare crystallographic data (e.g., sulfonamide torsion angles, hydrogen-bonding patterns) with analogs to correlate conformational flexibility with activity variations .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to determine if rapid degradation under experimental conditions skews activity data .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Reaction Parameter Optimization :
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., sulfone formation) .
- Solvent Screening : Test alternatives to DMF (e.g., THF or acetonitrile) to improve solubility of intermediates .
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
- Scale-Up Challenges : Implement flow chemistry for reproducible multi-gram synthesis, ensuring consistent mixing and heat transfer .
Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?
- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- In Vivo Imaging : Use fluorescence-labeled analogs (e.g., BODIPY-conjugated sulfonamides) for real-time tracking in tumor xenograft models .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding interactions at the atomic level .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
